Home > Products > Screening Compounds P92659 > Aminopyrazole inhibitor, 4326
Aminopyrazole inhibitor, 4326 -

Aminopyrazole inhibitor, 4326

Catalog Number: EVT-13578623
CAS Number:
Molecular Formula: C23H19ClN6O2
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aminopyrazole inhibitor, 4326, is a chemical compound with the molecular formula C23H19ClN6O2. It belongs to a class of compounds known for their role as inhibitors of cyclin-dependent kinases, which are essential in regulating the cell cycle. This compound is particularly significant in the context of cancer research, where it has been studied for its potential therapeutic applications. The classification of this compound falls under the category of small molecule inhibitors targeting specific protein kinases.

Synthesis Analysis

The synthesis of aminopyrazole inhibitors, including compound 4326, typically involves multiple steps to create a library of analogs. In one study, a focused library was synthesized using a combination of commercially available starting materials and newly synthesized intermediates. The key steps in the synthesis included:

  1. Boc Protection: The internal nitrogen atom on the pyrazole core was Boc-protected to enhance nucleophilicity.
  2. Copper-Mediated Condensation: A copper-mediated reaction was employed to synthesize phenyl-fused aminopyrazoles from t-butyl carbazate and 2-iodobenzonitrile.
  3. Condensation with Acids: The Boc-protected aminopyrazoles were then condensed with various substituted acids or acid chlorides to yield the final aminopyrazole derivatives after deprotection of the Boc group .

The synthetic route allows for systematic exploration of structure-activity relationships by varying substituents at specific positions on the aminopyrazole scaffold.

Molecular Structure Analysis

The molecular structure of aminopyrazole inhibitor, 4326, can be characterized by its core pyrazole ring fused with various substituents that contribute to its biological activity. Key structural features include:

  • Core Structure: The pyrazole ring system is central to its activity, providing a scaffold for further modifications.
  • Substituents: The presence of chlorine and other aryl groups enhances its interaction with target kinases.
  • Data: The compound's three-dimensional conformation can be analyzed through crystallography or computational modeling to predict binding affinity and specificity towards cyclin-dependent kinases .
Chemical Reactions Analysis

Aminopyrazole inhibitors undergo various chemical reactions during their synthesis and biological evaluation. Notable reactions include:

  • Condensation Reactions: These are crucial for forming the final aminopyrazole derivatives from protected intermediates.
  • Deprotection Reactions: Removal of protecting groups is necessary to activate the final product for biological testing.
  • Kinase Inhibition Assays: The biological activity is assessed through enzyme assays where the compound's ability to inhibit specific kinases is quantified .
Mechanism of Action

The mechanism of action for aminopyrazole inhibitor, 4326, primarily involves its interaction with cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, effectively blocking substrate phosphorylation and thereby inhibiting cell cycle progression. This action can lead to apoptosis in cancer cells:

  1. Binding Affinity: The structure-activity relationship studies indicate that specific substituents enhance binding affinity to CDK2 and CDK5.
  2. Inhibition Profile: In vitro assays have shown that compound 4326 exhibits potent inhibition against CDK2 and CDK5 with IC50 values in the low nanomolar range .
Physical and Chemical Properties Analysis

Aminopyrazole inhibitor, 4326, possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 442.89 g/mol.
  • Solubility: The solubility profile can vary based on substituents but generally shows moderate solubility in organic solvents.
  • Stability: Stability studies indicate that the compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for understanding its behavior in biological systems and optimizing formulations for therapeutic use.

Applications

Aminopyrazole inhibitor, 4326, has promising applications in scientific research, particularly in oncology:

  • Cancer Research: Its primary application lies in inhibiting cyclin-dependent kinases involved in cancer cell proliferation.
  • Drug Development: The compound serves as a lead structure for developing new therapeutic agents targeting various cancers.
  • Biochemical Studies: It is used in biochemical assays to study kinase signaling pathways and their implications in disease mechanisms .
Introduction to JNK3 as a Therapeutic Target in Neurodegenerative Disorders

Role of JNK3 in Alzheimer’s and Parkinson’s Disease Pathophysiology

JNK3 activation serves as a critical convergence point in the pathological mechanisms driving neuronal dysfunction and death in both AD and PD. In AD models, exposure to amyloid-beta (Aβ) oligomers—a hallmark pathological agent—induces robust activation of JNK3. This activation triggers multiple detrimental pathways: 1) Phosphorylation of c-Jun and other transcription factors, leading to apoptotic signaling; 2) Hyperphosphorylation of tau protein, promoting neurofibrillary tangle formation; and 3) Synaptic dysfunction characterized by loss of dendritic spines and impaired neurotransmission [1] [5] [7]. Notably, neurons derived from JNK3-knockout mice exhibit profound resistance to Aβ-induced apoptosis compared to wild-type neurons, underscoring JNK3's non-redundant role in this toxicity [7] [9]. Furthermore, post-mortem analyses of AD patient brains consistently reveal elevated levels of activated JNK3, particularly co-localized with amyloid plaques and phosphorylated tau, solidifying its clinical relevance [1] [7].

In PD pathophysiology, JNK3 activation is prominently observed in dopaminergic neurons of the substantia nigra following exposure to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which recapitulates key features of human PD. Activated JNK3 contributes to dopaminergic cell death through mitochondrial-mediated apoptosis, involving the phosphorylation and inactivation of pro-survival Bcl-2 family members and increased generation of reactive oxygen species (ROS) [3] [7]. Crucially, JNK3 activation is detected not only in experimental PD models but also in post-mortem brain tissue from PD patients, confirming its involvement in human disease progression [5] [7]. Beyond direct neuronal death, JNK3 signaling disrupts synaptic integrity—a common early event in neurodegeneration. This occurs partly through phosphorylation of synaptic proteins, leading to spine loss and functional impairment, which are pharmacologically reversible processes offering therapeutic windows [3] [5].

Table 1: Key Pathological Roles of JNK3 in Neurodegenerative Diseases

DiseaseKey Stressors/PathogensJNK3-Mediated Pathogenic EffectsFunctional Outcome
Alzheimer's DiseaseAβ oligomersc-Jun phosphorylation, Tau hyperphosphorylation, ApoptosisNeuronal death, Synaptic loss, Tangle formation
Parkinson's DiseaseMPTP, Oxidative stressMitochondrial depolarization, ROS generation, Bcl-2 inactivationDopaminergic neuron death
Cerebral IschemiaExcitotoxicity, Oxidative stressActivation of pro-apoptotic caspases, InflammationInfarction, Neuronal loss

Challenges in Developing Isoform-Selective JNK3 Inhibitors

The development of JNK3 inhibitors with high isoform selectivity over JNK1 and JNK2 presents significant hurdles rooted in structural biology and kinase biochemistry. The primary challenge stems from the extraordinary conservation of the ATP-binding pocket across the three JNK isoforms. This catalytic cleft, where most small-molecule inhibitors bind, shares near-identical residues in its core structure, making differentiation via traditional ATP-competitive compounds exceptionally difficult [2] [7]. Early JNK inhibitors often exhibited cross-reactivity not only within the JNK family but also with other kinases (e.g., p38), leading to off-target effects potentially causing immunosuppression or metabolic disturbances when systemic JNK1/2 activity is disrupted [2] [7].

A promising strategy to overcome this involves exploiting subtle structural divergences near the ATP-binding site. While the core residues are conserved, JNK3 possesses unique features in its solvent-exposed region and hinge region flexibility. Notably, residues like Met149 and Gly151 in JNK3 differ from corresponding positions in JNK1 (Glu147, Ala151) and JNK2 (Met148, Gly152), creating opportunities for designing inhibitors forming selective interactions [2] [7]. Another approach leverages the differential scaffold protein interactions of JNK isoforms. Scaffold proteins like JIP-1 (JNK-interacting protein-1) and β-arrestin-2 organize JNK signaling complexes with spatial and temporal specificity. Disrupting JNK3's interaction with β-arrestin-2, for instance, using cell-permeable peptides mimicking interaction domains, has shown potential for selective pathway inhibition without affecting JNK1/2 complexes [1] [9]. However, translating peptide-based strategies into orally bioavailable, brain-penetrant small molecules remains complex. Achieving sufficient CNS exposure adds another layer of difficulty, requiring inhibitors with optimal physicochemical properties (e.g., moderate molecular weight, balanced lipophilicity) to cross the blood-brain barrier while maintaining potency and selectivity [2] [10].

Emergence of Aminopyrazole Scaffolds in Kinase Inhibitor Design

The aminopyrazole core has emerged as a privileged scaffold in kinase inhibitor drug discovery due to its exceptional versatility in forming key hydrogen bonds with kinase hinge regions and its amenability to structural modifications optimizing potency, selectivity, and drug-like properties. This heterocyclic system serves as a bioisostere for adenine, enabling effective competition with ATP in the binding pocket while offering synthetic flexibility for derivatization at multiple positions (N1, C3, C4, C5) to modulate interactions with both conserved and divergent regions of target kinases [2] [6]. Early work with aminopyrazole derivatives focused on cyclin-dependent kinases (CDKs) [6], but researchers quickly recognized their applicability to other kinase families, including the MAPKs like JNK3.

Structure-activity relationship (SAR) studies on aminopyrazole-based JNK3 inhibitors, exemplified by compounds such as 26n (IC50 = 0.45 nM against JNK3) and SR-4326 (Compound 4326), reveal critical pharmacophoric elements for JNK3 potency and selectivity [2] [10]. Key findings include:

  • C3/C5 Substitutions: Bulky hydrophobic groups (e.g., substituted phenyl rings like the 2-oxopyrrolidinyl phenyl moiety in PHA-533533) at the C5 position significantly enhance JNK3 affinity and cellular activity by accessing a deep hydrophobic pocket adjacent to the ATP-binding site. The C3-amino group is essential for hinge interaction [2] [6].
  • Isoform Selectivity Drivers: Specific substituents exploit subtle structural variations. For instance, certain 5-cyclopropyl-1H-pyrazol-3-yl derivatives achieve >100-fold selectivity for JNK3 over JNK1 and JNK2, attributed to favorable interactions with the unique Gly151 and Met149 residues in JNK3 [2].
  • Kinome-Wide Selectivity: Profiling compound 26n against 464 kinases revealed remarkable selectivity, inhibiting only 7 kinases >80% at 10 µM, attributed to the precise steric and electronic fit within JNK3's active site [2].
  • Neuroprotective Efficacy: Optimized aminopyrazole inhibitors demonstrate functional efficacy in neuronal models. They protect against 6-hydroxydopamine (6-OHDA)-induced mitochondrial membrane potential dissipation and ROS generation—key PD-related pathologies—confirming target engagement and downstream biological effects [2].

Properties

Product Name

Aminopyrazole inhibitor, 4326

IUPAC Name

3-[4-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]-N-(5-methylpyridin-3-yl)benzamide

Molecular Formula

C23H19ClN6O2

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C23H19ClN6O2/c1-15-9-17(12-25-11-15)27-22(31)16-5-4-6-19(10-16)30-14-18(13-26-30)28-23(32)29-21-8-3-2-7-20(21)24/h2-14H,1H3,(H,27,31)(H2,28,29,32)

InChI Key

KVVQUXAGSWSMKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)NC(=O)C2=CC(=CC=C2)N3C=C(C=N3)NC(=O)NC4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.